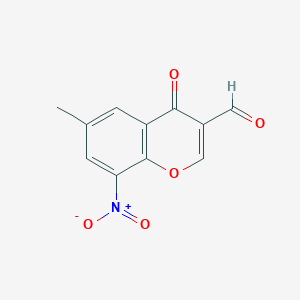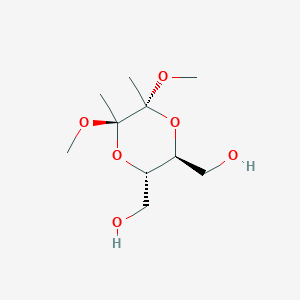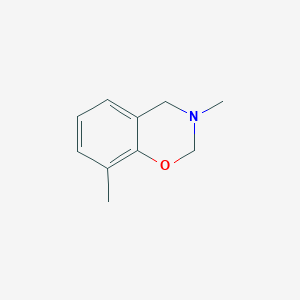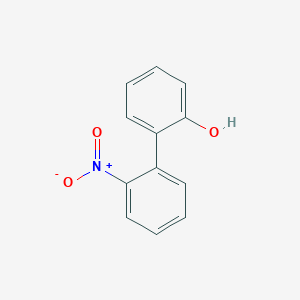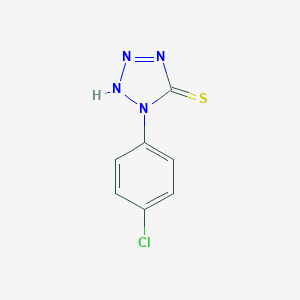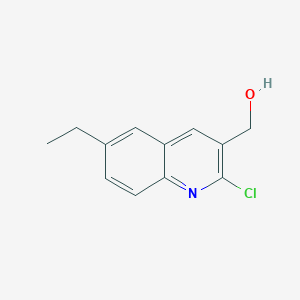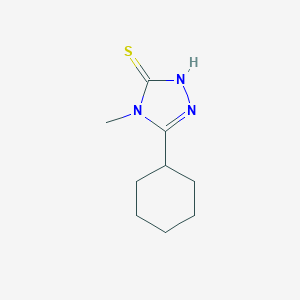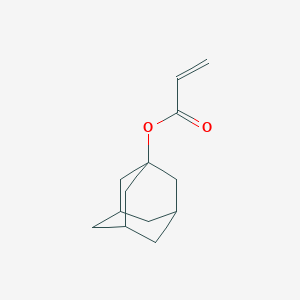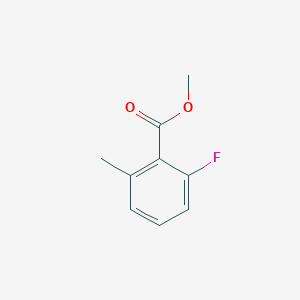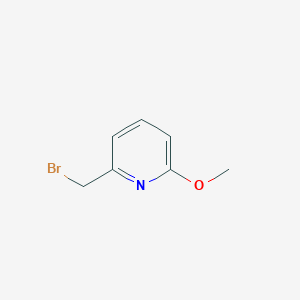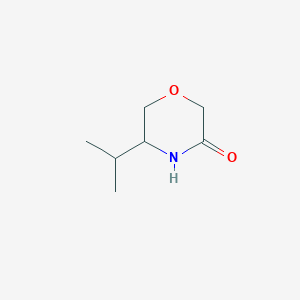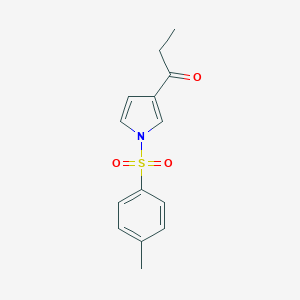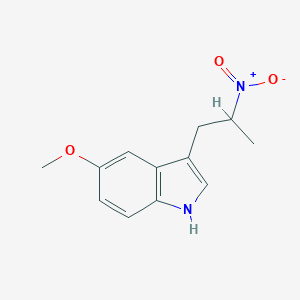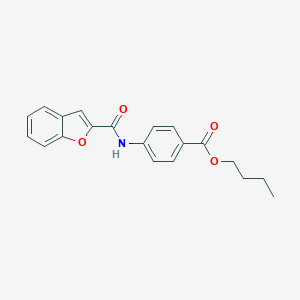
Butyl 4-(1-benzofuran-2-carbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(1-benzofuran-2-carbonylamino)benzoate is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug development, and materials science.
Mécanisme D'action
The mechanism of action of Butyl 4-(1-benzofuran-2-carbonylamino)benzoate is not fully understood. However, it has been suggested that it may exert its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes and transcription factors that play a role in cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that Butyl 4-(1-benzofuran-2-carbonylamino)benzoate exhibits various biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and improve cognitive function in mice. However, more research is needed to fully understand the potential therapeutic benefits of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Butyl 4-(1-benzofuran-2-carbonylamino)benzoate is its ease of synthesis, which makes it readily available for laboratory experiments. However, one of the limitations is its low solubility in water, which can make it challenging to use in certain experiments. Additionally, its potential toxicity and lack of selectivity for specific targets may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on Butyl 4-(1-benzofuran-2-carbonylamino)benzoate. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of Butyl 4-(1-benzofuran-2-carbonylamino)benzoate involves the reaction of butyl 4-aminobenzoate with 2-benzofuran-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of the desired product. The purity and yield of the product can be improved by using appropriate purification methods such as column chromatography.
Applications De Recherche Scientifique
Butyl 4-(1-benzofuran-2-carbonylamino)benzoate has been studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
5842-37-5 |
|---|---|
Nom du produit |
Butyl 4-(1-benzofuran-2-carbonylamino)benzoate |
Formule moléculaire |
C20H19NO4 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
butyl 4-(1-benzofuran-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H19NO4/c1-2-3-12-24-20(23)14-8-10-16(11-9-14)21-19(22)18-13-15-6-4-5-7-17(15)25-18/h4-11,13H,2-3,12H2,1H3,(H,21,22) |
Clé InChI |
RYKDKPLZSONAQQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



